molecular formula C13H12N2O5 B5130235 N-(4-ethoxy-2-nitrophenyl)-2-furamide

N-(4-ethoxy-2-nitrophenyl)-2-furamide

Cat. No. B5130235
M. Wt: 276.24 g/mol
InChI Key: YSPZYCZEUSIILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-2-nitrophenyl)-2-furamide, commonly referred to as ENF, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a highly selective and potent blocker of the TRPV1 ion channel, which is involved in the perception of pain and heat sensation. ENF has been extensively studied for its potential therapeutic applications in pain management, as well as its role in understanding the mechanisms of TRPV1 channel function.

Mechanism of Action

ENF is a selective and potent blocker of the TRPV1 ion channel, which is involved in the perception of pain and heat sensation. By blocking this channel, ENF can reduce the transmission of pain signals to the brain, leading to a reduction in pain perception. ENF has also been shown to have other effects on neuronal function, including modulation of neurotransmitter release and regulation of synaptic plasticity.
Biochemical and Physiological Effects:
ENF has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to modulate immune function. ENF has also been shown to have effects on neuronal function, including modulation of neurotransmitter release and regulation of synaptic plasticity.

Advantages and Limitations for Lab Experiments

ENF has a number of advantages as a research tool. It is highly selective and potent, making it an ideal tool for studying the function of the TRPV1 ion channel. ENF is also relatively stable and easy to handle in laboratory settings. However, there are also limitations to the use of ENF in research. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the specific experimental conditions.

Future Directions

There are a number of potential future directions for research on ENF. One area of interest is the development of ENF-based therapies for pain management and other conditions. Another area of interest is the use of ENF as a research tool for studying the function of the TRPV1 ion channel and other ion channels involved in pain perception. Additionally, there is potential for further research on the biochemical and physiological effects of ENF, as well as its potential role in modulating immune function and other physiological processes.

Synthesis Methods

ENF can be synthesized through a multi-step process involving the reaction of 4-ethoxy-2-nitroaniline with furan-2-carboxylic acid, followed by subsequent purification and isolation steps. The synthesis of ENF is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.

Scientific Research Applications

ENF has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. ENF has also been studied for its potential role in treating other conditions such as anxiety, depression, and addiction.

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-2-19-9-5-6-10(11(8-9)15(17)18)14-13(16)12-4-3-7-20-12/h3-8H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZYCZEUSIILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide

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